N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide
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Overview
Description
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide is a chemical compound characterized by the presence of a chlorophenyl group attached to a cyclobutyl ring, which is further linked to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorophenyl halide and a suitable base.
Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the cyclobutyl-chlorophenyl intermediate with a prop-2-enamide derivative under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: Shares structural similarities but differs in the presence of a methoxy group and a sulfonamide moiety.
N-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide: Similar structure but lacks the cyclobutyl ring.
Uniqueness
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide is unique due to its specific combination of a chlorophenyl group, cyclobutyl ring, and prop-2-enamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)cyclobutyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-2-14(17)16-9-10-7-12(8-10)11-3-5-13(15)6-4-11/h2-6,10,12H,1,7-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXMNNMSNUWPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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